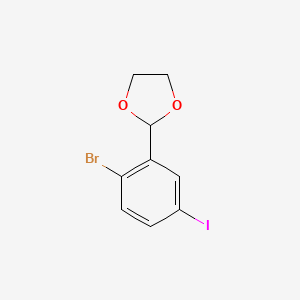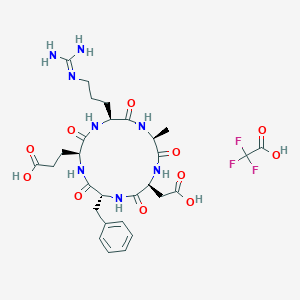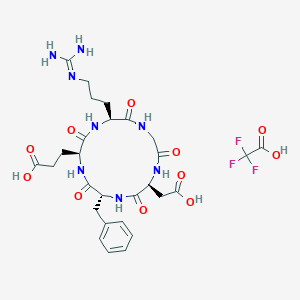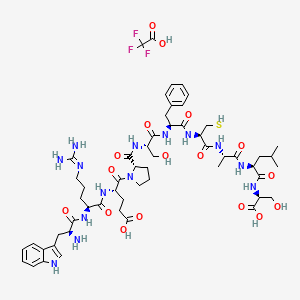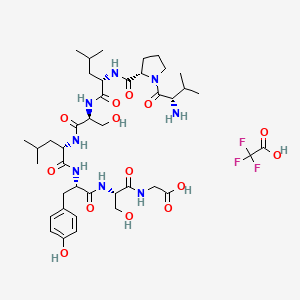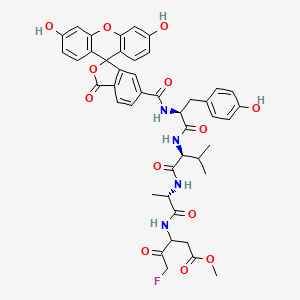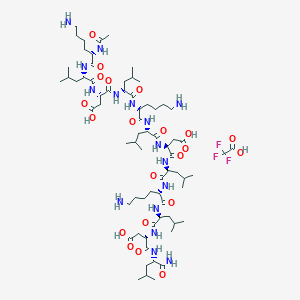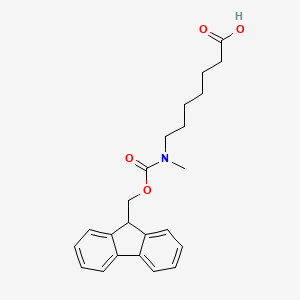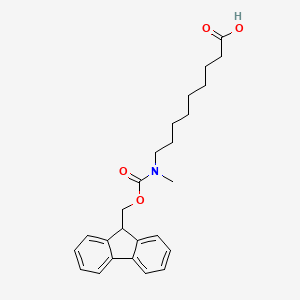
H-L-Lys-NHMe*2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-L-Lys-NHMe*2HCl, also known as N-methyl-L-lysine dihydrochloride, is a synthetic compound used in scientific research. It is a white, crystalline powder that is soluble in water. H-L-Lys-NHMe*2HCl is used in various laboratory experiments, such as protein and enzyme studies, as well as in biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
H-L-Lys-NHMe*2HCl is used in a variety of scientific research applications. It is used to study the structure and function of enzymes and proteins, as well as to study the biochemical and physiological effects of compounds. It is also used to study the effects of drugs on the body, and to study the effects of various diseases on the body. Additionally, it is used in drug discovery and development, as well as in the development of new drugs.
Mecanismo De Acción
H-L-Lys-NHMe*2HCl acts as a substrate for enzymes and proteins. It binds to the active site of the enzyme or protein and is then converted into a product by the enzyme or protein. This process is known as catalysis. The product of this reaction is then used by the cell for various purposes, such as energy production or for the synthesis of other molecules.
Biochemical and Physiological Effects
H-L-Lys-NHMe*2HCl has several biochemical and physiological effects. It can act as an antioxidant, protecting cells from damage caused by free radicals. It can also stimulate the release of hormones, such as dopamine, which can have a positive effect on mood. Additionally, it can act as an anti-inflammatory, reducing inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-L-Lys-NHMe*2HCl has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is stable and can be stored for long periods of time. However, it has several limitations. It is not as effective as other compounds in certain experiments, and it can be toxic if ingested in large quantities.
Direcciones Futuras
There are several potential future directions for the use of H-L-Lys-NHMe*2HCl. It could be used to study the effects of drugs on the body, or to develop new drugs. Additionally, it could be used in the development of new treatments for diseases, such as cancer. Furthermore, it could be used to study the effects of environmental pollutants on the body, or to develop new treatments for environmental pollutants. Finally, it could be used to study the effects of aging on the body, or to develop new treatments for aging.
Métodos De Síntesis
H-L-Lys-NHMe*2HCl is synthesized by combining the amino acid L-lysine with H-L-Lys-NHMe*2HClysine dihydrochloride. The reaction involves the use of H-L-Lys-NHMe*2HClysine dihydrochloride, which is a compound containing both an amino and a carboxyl group. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of about 80-90°C. The reaction takes place over several hours and produces a white crystalline powder.
Propiedades
IUPAC Name |
(2S)-2,6-diamino-N-methylhexanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.2ClH/c1-10-7(11)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3,(H,10,11);2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVNYDWGGVFKAO-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CCCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Lys-NHMe*2HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


